Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 2-chlorophenyl group at position 1 and a substituted ethoxy moiety at position 2.
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O5/c1-4-31-23(30)22-19(12-21(29)27(26-22)18-11-6-5-9-16(18)24)32-13-20(28)25-17-10-7-8-14(2)15(17)3/h5-12H,4,13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFZRVUXIKWBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2C)C)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate, with the CAS number 899992-26-8, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize its biological activity based on existing research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 455.9 g/mol. The structure consists of a dihydropyridazine core substituted with various functional groups, which are likely responsible for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 455.9 g/mol |
| CAS Number | 899992-26-8 |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives containing the pyridazine moiety can inhibit tumor cell proliferation in various cancer lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. Preliminary tests suggest that it possesses inhibitory effects against a range of bacterial strains. The effectiveness varies depending on the specific strain and concentration used. For example, compounds with similar structures have demonstrated MIC (Minimum Inhibitory Concentration) values in the range of 10–50 µg/mL against common pathogens.
Mechanistic Insights
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell metabolism.
- Receptor Modulation : Interaction with serotonin receptors has been suggested, which could influence neuropharmacological pathways.
- DNA Interaction : Some studies indicate that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antitumor Efficacy
A study conducted on a series of pyridazine derivatives found that this compound showed promising results against breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways.
Study 2: Antimicrobial Assessment
In another investigation, the antimicrobial properties were evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with an MIC value of approximately 25 µg/mL against both strains.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Target Compound
- Substituents: Position 1: 2-chlorophenyl (ortho-chloro substitution). Position 4: Ethoxy-linked 2,3-dimethylphenylamino carbonyl group.
Comparative Compound 1: Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate
- Substituents :
- Position 1 : 3-chlorophenyl (meta-chloro substitution).
- Position 4 : Trifluoromethyl (CF₃).
- Key Features :
- The meta-chlorophenyl group reduces steric hindrance compared to ortho substitution.
- CF₃ is a strong electron-withdrawing group, increasing metabolic stability and polarity.
- Molecular Formula : C₁₄H₁₀ClF₃N₂O₃.
- Molar Mass : 346.69 g/mol.
Comparative Compound 2: Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]-1-piperazinecarboxylate
- Substituents: Position 4: 2-(3-chlorophenyl)-2-oxoethyl group.
- Key Features: The piperazine moiety enhances solubility in acidic environments, contrasting with the dimethylphenylamino group in the target compound.
Structural and Functional Implications
Hypothetical Pharmacological Relevance
Target Compound: The ortho-chlorophenyl and dimethylphenylamino groups may favor interactions with hydrophobic binding pockets in enzymes (e.g., kinase inhibitors). The ethoxy linker could modulate bioavailability.
Comparative Compound 1 : The CF₃ group likely enhances resistance to oxidative metabolism, prolonging half-life .
Comparative Compound 2 : The piperazine moiety may improve solubility but reduce blood-brain barrier penetration compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
